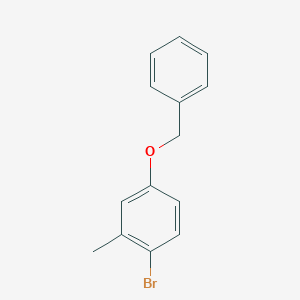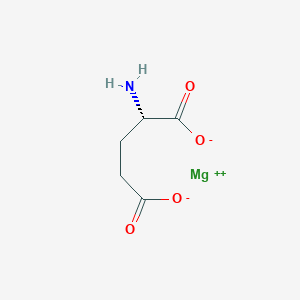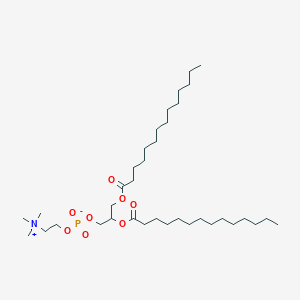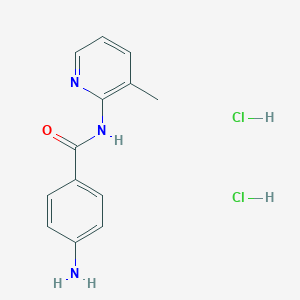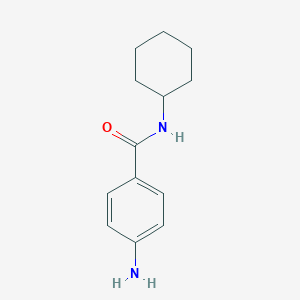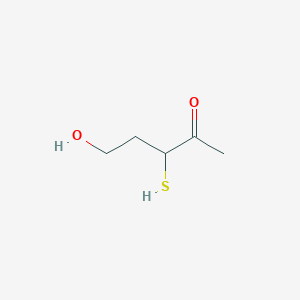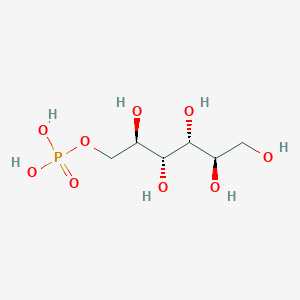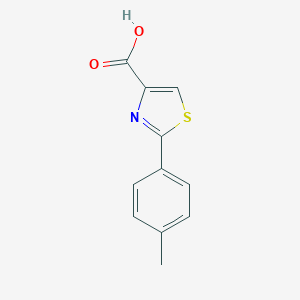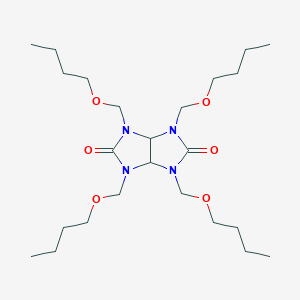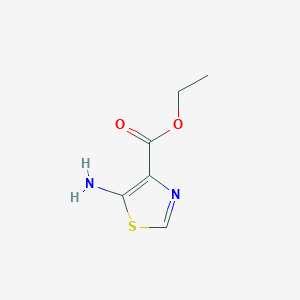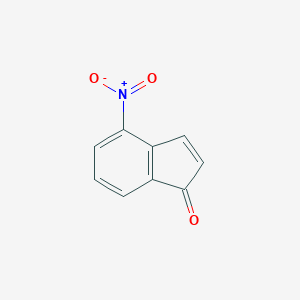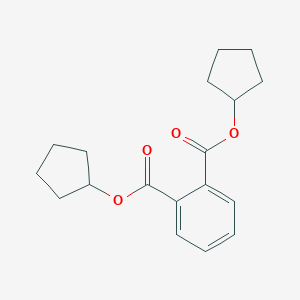
Phthalic acid, dicyclopentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DPA is a plasticizer that is commonly used in the production of polyvinyl chloride (PVC) products. It is also used in the manufacture of adhesives, coatings, and inks. DPA is a relatively new compound, and its potential applications are still being explored by researchers. The demand for DPA is increasing due to its unique properties, such as its ability to improve the flexibility and durability of PVC products.
Mecanismo De Acción
The mechanism of action of DPA is not well understood. However, it is believed that DPA acts as a plasticizer by reducing the intermolecular forces between the polymer chains. This results in an increase in the free volume of the polymer, which improves its flexibility and durability.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of DPA. However, studies have shown that DPA is non-toxic and has low acute toxicity. DPA is not expected to have any significant effects on human health or the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA has several advantages as a plasticizer. It is compatible with a wide range of polymers, has low volatility, and is resistant to heat and light. However, DPA has some limitations as well. For example, it is not suitable for use in applications that require low-temperature flexibility.
Direcciones Futuras
There are several future directions for research on DPA. One potential area of research is the development of new synthesis methods that can improve the yield and purity of DPA. Another area of research is the investigation of the properties of DPA in different polymer systems. Finally, researchers can explore the use of DPA in other applications, such as in the production of coatings and adhesives.
In conclusion, DPA is a unique compound that has many potential applications in various fields. Its ability to improve the flexibility and durability of polymers makes it an attractive option for use as a plasticizer. Further research is needed to fully understand the properties and potential applications of DPA.
Métodos De Síntesis
DPA can be synthesized by the reaction of phthalic anhydride with cyclopentanol in the presence of a catalyst. The reaction is typically carried out at high temperatures and pressures. The yield of DPA can be improved by using a high-pressure reactor and a suitable catalyst.
Aplicaciones Científicas De Investigación
DPA has been extensively studied for its potential application in various fields. For example, DPA has been investigated as a potential plasticizer for biodegradable polymers. Researchers have also explored the use of DPA in the production of polyurethane foams. DPA has been shown to improve the mechanical properties of these materials.
Propiedades
Número CAS |
18699-38-2 |
|---|---|
Fórmula molecular |
C18H22O4 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
dicyclopentyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H22O4/c19-17(21-13-7-1-2-8-13)15-11-5-6-12-16(15)18(20)22-14-9-3-4-10-14/h5-6,11-14H,1-4,7-10H2 |
Clave InChI |
VJRYKEVCESIEGM-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCC3 |
SMILES canónico |
C1CCC(C1)OC(=O)C2=CC=CC=C2C(=O)OC3CCCC3 |
Otros números CAS |
18699-38-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



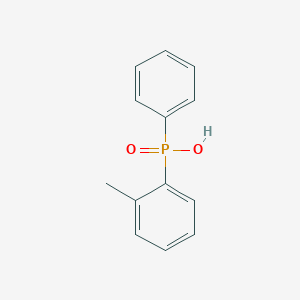

![1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B98184.png)
